Diethyl 2-pent-4-enylpropanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-pent-4-enylpropanedioate typically involves the alkylation of diethyl malonate with 4-pentenyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, making it a nucleophile that can attack the electrophilic carbon in the 4-pentenyl bromide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-pent-4-enylpropanedioate undergoes various types of chemical reactions, including:
Oxidation: The double bond in the pentenyl group can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
- Various substituted esters from nucleophilic substitution reactions.
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Scientific Research Applications
Diethyl 2-pent-4-enylpropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of diethyl 2-pent-4-enylpropanedioate involves its reactivity as a malonate ester. The compound can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The pentenyl group provides additional sites for chemical modification, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the pentenyl group, making it less reactive in certain types of reactions.
Diethyl benzylmalonate: Contains a benzyl group instead of a pentenyl group, leading to different reactivity and applications.
Diethyl 2-ethylpropanedioate: Similar structure but with an ethyl group, affecting its chemical properties and reactivity.
Uniqueness
Diethyl 2-pent-4-enylpropanedioate is unique due to the presence of the pentenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
IUPAC Name |
diethyl 2-pent-4-enylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h4,10H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEHEDAAFLLABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326980 | |
Record name | diethyl 2-pent-4-enylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1906-96-3 | |
Record name | Propanedioic acid, 2-(4-penten-1-yl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1906-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | diethyl 2-pent-4-enylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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